molecular formula C11H11N3O3S2 B10868277 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B10868277
M. Wt: 297.4 g/mol
InChI Key: SGERJXHJEVYHGX-UHFFFAOYSA-N
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Description

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .

Preparation Methods

The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE typically involves the reaction of thiazole derivatives with appropriate reagents under specific conditions. One common method is the Hantzsch synthesis, which involves the condensation of β-amino acids with thiazole derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial agent.

    Ritonavir: An antiretroviral drug.

    Tiazofurin: An anticancer agent.

What sets 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C11H11N3O3S2/c15-10(7-19-11-12-5-6-18-11)13-8-1-3-9(4-2-8)14(16)17/h1-4H,5-7H2,(H,13,15)

InChI Key

SGERJXHJEVYHGX-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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